1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a thiophene ring. These structural components suggest that the compound may have interesting chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling with Thiophene: The final step might involve coupling the triazole-piperidine intermediate with a thiophene derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding, while the piperidine and thiophene rings might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-6-3-11(4-7-16)17-8-5-14-15-17/h1-2,5,8-9,11H,3-4,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUEVJMFRRHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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